molecular formula C21H22N2O3S B11364063 2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide

2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide

Cat. No.: B11364063
M. Wt: 382.5 g/mol
InChI Key: MBTDZHXGRHMUKJ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a thiazole ring, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with an appropriate leaving group.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Phenol or quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide stands out due to its combination of a methoxyphenoxy group, a thiazole ring, and a propanamide moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propanamide

InChI

InChI=1S/C21H22N2O3S/c1-14-8-10-16(11-9-14)21-23-17(13-27-21)12-22-20(24)15(2)26-19-7-5-4-6-18(19)25-3/h4-11,13,15H,12H2,1-3H3,(H,22,24)

InChI Key

MBTDZHXGRHMUKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C(C)OC3=CC=CC=C3OC

Origin of Product

United States

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